molecular formula C11H9F2N3O B11067956 N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11067956
M. Wt: 237.21 g/mol
InChI Key: SBJRAIDHMMQREG-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3,4-difluorophenyl group and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3,4-difluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9F2N3O

Molecular Weight

237.21 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H9F2N3O/c1-16-10(4-5-14-16)11(17)15-7-2-3-8(12)9(13)6-7/h2-6H,1H3,(H,15,17)

InChI Key

SBJRAIDHMMQREG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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